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Compound of Interest

Compound Name: Diacetone-D-glucose

Cat. No.: B1670380

An In-depth Examination of the Physical and Chemical Properties of 1,2:5,6-Di-O-
isopropylidene-a-D-glucofuranose for Researchers and Drug Development Professionals

Diacetone-D-glucose, systematically known as 1,2:5,6-Di-O-isopropylidene-a-D-
glucofuranose, is a pivotal carbohydrate derivative extensively utilized in organic synthesis and
medicinal chemistry. Its rigid furanose structure, conferred by the two isopropylidene protecting
groups, leaves a single hydroxyl group at the C-3 position accessible for chemical modification.
This unique structural feature makes it an invaluable chiral building block for the synthesis of
complex molecules, including modified sugars, nucleoside analogues, and various natural
products. This guide provides a detailed overview of its physical, chemical, and spectroscopic
properties, along with key experimental protocols.

Core Physical and Chemical Properties

Diacetone-D-glucose is a white to pale yellow crystalline powder.[1][2][3] Its stability and
solubility in various organic solvents make it a versatile reagent in a wide range of chemical
transformations.

Table 1: Physical Properties of Diacetone-D-Glucose
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Property Value References
Molecular Formula C12H2006 [2][4]
Molecular Weight 260.28 g/mol
Appearance White t.o off-white/light yellow
crystalline powder
Melting Point 107-113 °C
Boiling Point 362.8 °C at 760 mmHg
Density 1.214 g/cm3

Specific Rotation

[a]2°/D = -17° to -19° (c=2,
H20)

[0]2°/D = -18.5° (c=5, H:0)

[0]2°/D = -18° (c=1, H20)

Soluble in acetone, ethanol,

Solubility and chloroform. Slightly
soluble in water.
Flash Point 173.2°C

Chemical Reactivity and Applications

The primary chemical utility of diacetone-D-glucose stems from the presence of a free

secondary alcohol at the C-3 position, while other hydroxyl groups are protected. This allows

for selective reactions such as oxidation, esterification, etherification, and inversion of

stereochemistry at this specific site.

It serves as a crucial starting material for the synthesis of:

e Rare Sugars: Such as L-gulose and L-idose.

o Pharmaceutical Intermediates: Used in the development of drugs, including diabetology-

related compounds and potential anti-cancer or anti-HIV agents.

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


https://journals.iucr.org/paper?hg6051
https://m.chemicalbook.com/SpectrumEN_582-52-5_IR1.htm
https://www.benchchem.com/product/b1670380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Chiral Ligands: Employed in organometallic chemistry for enantioselective reactions.
» Modified Nucleosides: As a precursor for antiviral and anticancer therapeutics.
e Fine Chemicals: Utilized in the manufacturing of surfactants and polymers.

Spectroscopic Analysis

The structure and purity of diacetone-D-glucose are routinely confirmed by spectroscopic
methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for Diacetone-D-Glucose
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Technique Data References

Spectra are available, typically
recorded in CDCls. Key signals
include the anomeric proton
(H-1) as a doublet around 5.9

ppm and characteristic signals

1H NMR

for the four methyl groups of
the isopropylidene protectors

between 1.3 and 1.5 ppm.

Spectra are available.
Expected signals include the
anomeric carbon (C-1) around
15C NMR 105 ppm, carbons of the
isopropylidene groups around
25-27 ppm and the quaternary
carbons of these groups

around 109 and 112 ppm.

The spectrum shows a broad
absorption band for the O-H
stretch of the free hydroxyl
group (~3500 cm™1), C-H

IR Spectroscopy stretching of alkyl groups
(~2900-3000 cm™1), and strong
C-O stretching bands in the
fingerprint region (~1000-1200

cm™1).

Electron lonization (EI-MS)

typically shows a characteristic
Mass Spectrometry strong intensity peak at m/z

101, which can be the base

peak.

Key Experimental Protocols
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Synthesis of Diacetone-D-Glucose from D-Glucose

The most common method for preparing diacetone-D-glucose involves the reaction of D-
glucose with acetone in the presence of an acid catalyst. The following is a generalized
protocol based on literature procedures.

D-Gl + Acetone

Reaction
(80-120°C, >2.5 bar)

1. Neutralization (aq. base) Extraction Crystallization " (S
2. Evaporation (e.g., Dichloromethane) (e.g., from Cyclohexane) Diacetone-D-Glucose

Lewis Acid Catalyst
(e.g., BF3-OEtz)

Diacetone-D-Glucose
in aprotic solvent

Reaction
(e.g., 0°C to RT)

e —
Aqueous Work-up Purification LBy - -
(& Solvent Extraction ’Ge'g” Column Chromatography) ’—b 3-O-Modified Derivative

Base (e.g., Pyridine, NaH)
+ Electrophile (R-X)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Diacetone-D-Glucose: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670380#diacetone-d-glucose-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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